molecular formula C16H20ClN3 B2545831 [2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride CAS No. 1028833-77-3

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride

Cat. No.: B2545831
CAS No.: 1028833-77-3
M. Wt: 289.81
InChI Key: HAHOETJPKGICFB-UHFFFAOYSA-N
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Description

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives

Mechanism of Action

    Target of action

    Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors

    Mode of action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the targets they interact with

    Biochemical pathways

    Indole derivatives can affect a variety of biochemical pathways, often through their interactions with enzymes and receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with indole and pyrrole derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of acids or bases to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride: can be compared with other indole and pyrrole derivatives:

    Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

    Tryptamine: A compound structurally similar to indole derivatives, known for its role in neurotransmission.

    Pyrrole-2-carboxylic acid: Another pyrrole derivative with distinct chemical properties.

The uniqueness of This compound lies in its specific combination of indole and pyrrole moieties, which confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.ClH/c1-19-10-4-5-14(19)12-17-9-8-13-11-18-16-7-3-2-6-15(13)16;/h2-7,10-11,17-18H,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHOETJPKGICFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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